3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide
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Overview
Description
3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the halogenation of pyridine derivatives to introduce the chloro group, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the conversion of the carboxylic acid group to the hydroxylamine derivative.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents that facilitate the reactions, ensuring high yield and purity of the final product. The production process is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, whether in research or therapeutic applications.
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine
3-Hydroxy-5-(trifluoromethyl)pyridine
3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness: 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-12-5(4)6(14)13-15/h1-2,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYMFPOBWHMORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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